REACTION_CXSMILES
|
[CH2:1]([N:4]([CH2:16][C:17]([O:19]CC)=[O:18])[NH:5][C:6](=[O:15])[NH:7][CH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)C=C.O.[OH-].[Li+]>>[CH2:8]([NH:7][C:6]([NH:5][N:4]([CH2:16][C:17]([OH:19])=[O:18])[CH3:1])=[O:15])[C:9]1[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=1 |f:1.2.3|
|
Name
|
ethyl 2-(1-allyl-2-(benzylcarbamoyl)hydrazinyl)acetate
|
Quantity
|
1.33 g
|
Type
|
reactant
|
Smiles
|
C(C=C)N(NC(NCC1=CC=CC=C1)=O)CC(=O)OCC
|
Name
|
lithium hydroxide monohydrate
|
Quantity
|
420 mg
|
Type
|
reactant
|
Smiles
|
O.[OH-].[Li+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
described in the synthesis method of Compound VI-2 with the modification that the reaction
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)NC(=O)NN(C)CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.05 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 88.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |